molecular formula C12H22N2O2 B1488522 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine CAS No. 1247700-94-2

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine

Cat. No.: B1488522
CAS No.: 1247700-94-2
M. Wt: 226.32 g/mol
InChI Key: WTGTUCYXMBVCIK-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is a complex organic compound featuring a piperidine ring substituted with an ethoxy group and a pyrrolidine-2-carbonyl group

Biochemical Analysis

Biochemical Properties

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to interact with enzymes that are involved in the metabolism of nitrogen-containing heterocycles, such as pyrrolidine . These interactions often involve the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. For example, the presence of the pyrrolidine ring in the compound can enhance its binding affinity to certain enzymes, thereby modulating their activity .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the compound can modulate the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses . Additionally, the compound’s interaction with metabolic enzymes can alter cellular metabolism, affecting the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its breakdown and utilization . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can be influenced by its binding affinity to certain proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects on cellular function . These localization patterns can influence the compound’s activity and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of piperidine with ethyl chloroformate to introduce the ethoxy group, followed by the addition of pyrrolidine-2-carboxylic acid under appropriate conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • Pyrrolidine-2-carboxylic acid derivatives
  • Ethyl piperidinecarboxylate
  • Piperidine-2,5-diones

Comparison: 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is unique due to the presence of both ethoxy and pyrrolidine-2-carbonyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-ethoxypiperidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-10-5-8-14(9-6-10)12(15)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGTUCYXMBVCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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